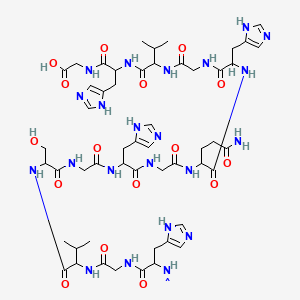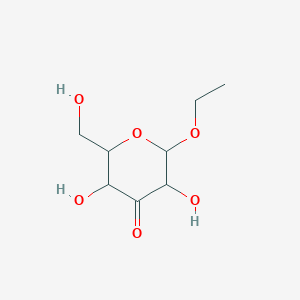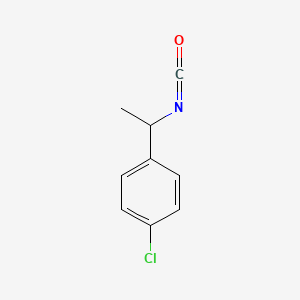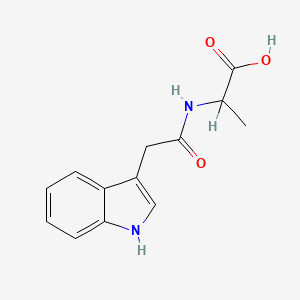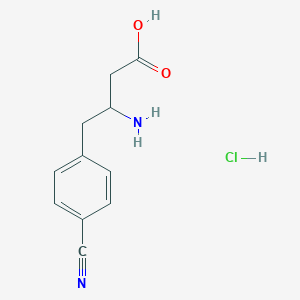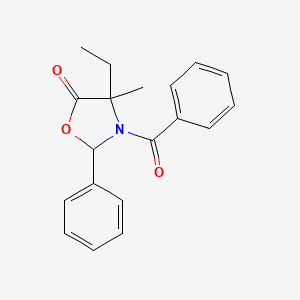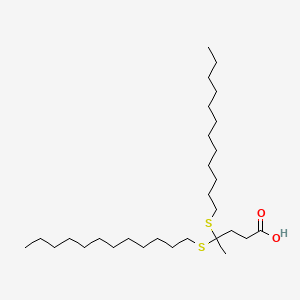
Pentanoic acid, 4,4-bis(dodecylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 4,4-bis(dodecylthio)-, also known as 4,4-bis(dodecylthio)pentanoic acid, is a specialized organic compound with the molecular formula C29H58O2S2. This compound is characterized by the presence of two dodecylthio groups attached to the fourth carbon of pentanoic acid. It is primarily used in polymer chemistry, particularly in reversible addition-fragmentation chain transfer (RAFT) polymerization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4,4-bis(dodecylthio)- typically involves the reaction of 1-dodecanethiol with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms bis(dodecylsulfanylthiocarbonyl) disulfide, which is then reacted with 4,4’-azobis(4-cyanovaleric acid) to yield the final product .
Industrial Production Methods
While specific industrial production methods for pentanoic acid, 4,4-bis(dodecylthio)- are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 4,4-bis(dodecylthio)- undergoes various chemical reactions, including:
Oxidation: The dodecylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dodecylthio groups.
Substitution: The dodecylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pentanoic acid derivatives without the dodecylthio groups.
Substitution: Various substituted pentanoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 4,4-bis(dodecylthio)- is extensively used in scientific research, particularly in the field of polymer chemistry. Its primary application is as a RAFT agent in polymerization reactions, which allows for the controlled synthesis of polymers with specific architectures and functionalities . This compound is also used in the development of self-healing materials and covalently adaptable networks (CANs) .
Wirkmechanismus
The mechanism of action of pentanoic acid, 4,4-bis(dodecylthio)- in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The dodecylthio groups act as chain transfer agents, allowing for the controlled growth of polymer chains. This process involves the formation of a stable intermediate that can reinitiate polymerization, leading to well-defined polymer structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid: Another RAFT agent with similar applications in polymer chemistry.
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid: Used in controlled radical polymerization, particularly for methacrylate and methacrylamide monomers.
Uniqueness
Pentanoic acid, 4,4-bis(dodecylthio)- is unique due to its dual dodecylthio groups, which provide enhanced control over polymerization reactions compared to other RAFT agents. This compound’s ability to form stable intermediates and reinitiate polymerization makes it particularly valuable in the synthesis of complex polymer architectures.
Eigenschaften
CAS-Nummer |
4200-61-7 |
|---|---|
Molekularformel |
C29H58O2S2 |
Molekulargewicht |
502.9 g/mol |
IUPAC-Name |
4,4-bis(dodecylsulfanyl)pentanoic acid |
InChI |
InChI=1S/C29H58O2S2/c1-4-6-8-10-12-14-16-18-20-22-26-32-29(3,25-24-28(30)31)33-27-23-21-19-17-15-13-11-9-7-5-2/h4-27H2,1-3H3,(H,30,31) |
InChI-Schlüssel |
XWIMFKGLFGDSOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC(C)(CCC(=O)O)SCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


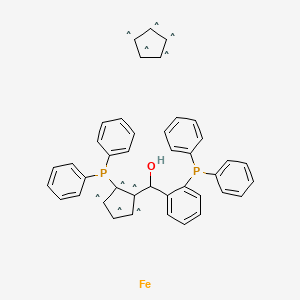
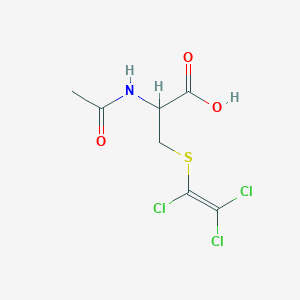
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)
![methyl 1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12322094.png)
